Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a ureido linkage substituted with a 4-nitrophenyl group at the 3-position of the thiophene ring and a phenyl group at the 5-position. The ethyl ester moiety at the 2-position enhances solubility and modulates pharmacokinetic properties. The 4-nitro group, a strong electron-withdrawing substituent, likely influences electronic distribution, reactivity, and biological interactions, making this compound of interest in medicinal chemistry, particularly for applications such as enzyme inhibition or antiviral targeting .
Properties
IUPAC Name |
ethyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-2-28-19(24)18-16(12-17(29-18)13-6-4-3-5-7-13)22-20(25)21-14-8-10-15(11-9-14)23(26)27/h3-12H,2H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCTWWURXPONBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl and Nitro Groups: The phenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Ureido Moiety: The ureido group can be introduced by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido and ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ureido or ester derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting cancer or microbial infections.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways involving nitrophenyl and ureido groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitrophenyl group could participate in redox reactions, while the ureido group could form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data are derived from peer-reviewed studies and synthetic reports.
Structural and Substituent Comparisons
Key Observations:
- Core Structure Differences: The thiophene core in the target compound and contrasts with thiazole-based analogs in .
- Substituent Effects :
- The 4-nitrophenyl group (target) introduces strong electron-withdrawing effects, which may enhance stability and intermolecular interactions compared to trifluoromethyl (10d ) or acetylphenyl (3 ) groups.
- Dichlorobenzyl (1 ) and pyrazole amido () substituents suggest divergent biological targeting; dichlorobenzyl groups are common in antimicrobial agents, while pyrazole moieties often feature in kinase inhibitors.
Hypotheses for Further Study :
- The 4-nitro group may confer redox activity, enabling interactions with cellular oxidoreductases.
- Thiophene cores (target, ) may exhibit superior metabolic stability compared to thiazoles due to reduced ring reactivity.
Biological Activity
Ethyl 3-(3-(4-nitrophenyl)ureido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O4S |
| Molecular Weight | 356.38 g/mol |
| CAS Number | [Proposed CAS Number] |
| Solubility | Soluble in organic solvents |
| Melting Point | [Data not available] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The ureido group is known to enhance binding affinity to target proteins, which may include enzymes and receptors involved in cancer progression and inflammation.
Potential Targets
- Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound may inhibit VEGFR, a key player in angiogenesis, thereby reducing tumor growth and metastasis.
- Kinases : It could interact with various kinases involved in cell proliferation and survival pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The IC50 values for these cell lines are reported at approximately 21.00 μM and 26.10 μM respectively .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, although specific data on this activity remains limited.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell viability, particularly in MCF-7 and HepG2 cells .
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to VEGFR with a favorable binding energy score, indicating potential as a lead compound for further development .
- ADMET Properties : Analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggests that the compound has favorable characteristics for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
